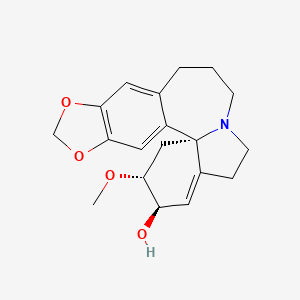
Homoerythratine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoerythratine is a naturally occurring alkaloid found in certain plant species, particularly those in the Erythrina genus. These alkaloids are known for their diverse biological activities and complex structures. This compound has garnered interest due to its potential pharmacological properties and its role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of homoerythratine involves several steps, typically starting from simpler organic compounds. One common method includes the use of phenylethylisoquinoline derivatives as precursors. The synthetic route often involves cyclization reactions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower yields compared to natural extraction methods .
Analyse Chemischer Reaktionen
Types of Reactions: Homoerythratine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown that homoerythratine exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: There is ongoing research into its potential use as a therapeutic agent for treating certain diseases, particularly due to its neuroprotective and analgesic effects.
Industry: While not widely used industrially, this compound’s unique properties make it a subject of interest for developing new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of homoerythratine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism underlies its potential neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
- Homoerythraline
- Schelhammeridine
- Comosine
- Lucidinine
Comparison: Homoerythratine is unique among these compounds due to its specific structural features and biological activities. While similar compounds like homoerythraline and schelhammeridine share some pharmacological properties, this compound’s distinct molecular interactions and higher potency in certain assays set it apart .
Eigenschaften
CAS-Nummer |
84471-41-0 |
|---|---|
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1S,19R,20R)-20-methoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraen-19-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-18-10-19-13(8-15(18)21)4-6-20(19)5-2-3-12-7-16-17(9-14(12)19)24-11-23-16/h7-9,15,18,21H,2-6,10-11H2,1H3/t15-,18-,19+/m1/s1 |
InChI-Schlüssel |
FCLDQBDXFYQJPD-LZQZEXGQSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
Kanonische SMILES |
COC1CC23C(=CC1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


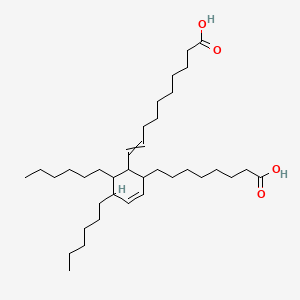

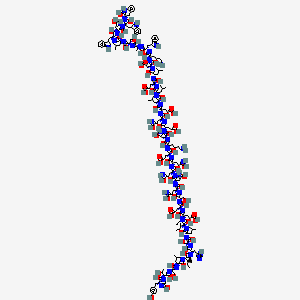


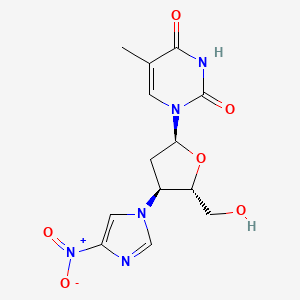

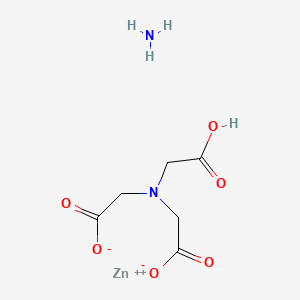

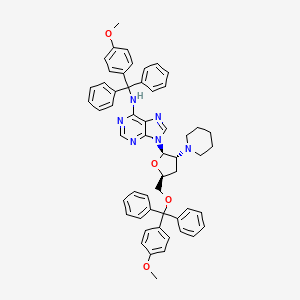
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

